2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Overview
Description
2-(1H-benzimidazol-2-yl)-1,3-benzothiazole is a member of benzothiazoles.
Scientific Research Applications
Chemical Properties and Synthesis
Compounds containing benzimidazole and benzothiazole moieties, such as 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, are known for their versatile chemistry and have been extensively studied for their preparation procedures, properties, and complexation abilities. These compounds exhibit fascinating variability in their chemistry, including different protonated and/or deprotonated forms, and have been used to form complex compounds with notable spectroscopic properties, structures, and magnetic properties. Their biological and electrochemical activity further highlights their potential in various research applications (Boča, Jameson, & Linert, 2011).
Biological Activities
Benzimidazoles and benzothiazoles, including derivatives similar to this compound, have been identified for their broad spectrum of biological and pharmacological properties. These include antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are emerging as potent antitumor agents, underscoring the therapeutic potential of these compounds in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Therapeutic Applications
The therapeutic applications of benzothiazoles have been extensively explored, with a particular focus on their anticancer potential. Recent studies have shown that structural modifications of the benzothiazole scaffold, including derivatives similar to this compound, can lead to the development of new antitumor agents. These findings suggest a promising future for benzothiazoles and their derivatives in the field of chemotherapeutics, highlighting the need for further research into their efficacy and safety profiles as potential cancer treatments (Ahmed et al., 2012).
Properties
Molecular Formula |
C14H9N3S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16) |
InChI Key |
IIBOKVBFKUNLNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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